2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
Description
Properties
CAS No. |
618439-56-8 |
|---|---|
Molecular Formula |
C25H22N4O3S |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[[5-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C25H22N4O3S/c30-24(26-19-9-5-2-6-10-19)17-33-25-28-27-23(15-18-7-3-1-4-8-18)29(25)20-11-12-21-22(16-20)32-14-13-31-21/h1-12,16H,13-15,17H2,(H,26,30) |
InChI Key |
ASPHQYGXFLIJFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=NN=C3SCC(=O)NC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Retrosynthetic deconstruction of the target molecule reveals four primary fragments:
-
5-Benzyl-4H-1,2,4-triazole-3-thiol
-
N-Phenylacetamide backbone
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Thioether linkage
The convergent synthesis strategy involves independent preparation of the dihydrobenzo[dioxin] and triazole-thiol components, followed by coupling via a thioether bond and subsequent acetylation with aniline .
Synthesis of the 2,3-Dihydrobenzo[b][1, dioxin-6-yl Fragment
The dihydrobenzo[dioxin] ring system is synthesized from 2,3-dihydroxybenzoic acid (12 ) through sequential esterification, alkylation, and cyclization :
-
Methyl ester formation : Treatment of 2,3-dihydroxybenzoic acid with methanol and sulfuric acid yields methyl 2,3-dihydroxybenzoate (13 ).
-
Alkylation and cyclization : Reaction of 13 with 1,2-dibromoethane in the presence of potassium carbonate facilitates O-alkylation, forming methyl 2,3-(ethylenedioxy)benzoate (14 ).
-
Hydrolysis : Basic hydrolysis of 14 using lithium hydroxide generates 2,3-dihydrobenzo[b][1, dioxine-6-carboxylic acid.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | 85–90% |
| Alkylation | 1,2-Dibromoethane, K₂CO₃, DMF, 80°C | 70–75% |
| Hydrolysis | LiOH, THF/H₂O, rt | >90% |
Construction of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is assembled via cyclocondensation of thiosemicarbazide derivatives. A reported approach for analogous triazoles involves :
-
Preparation of 4-substituted thiosemicarbazide : Reaction of benzyl hydrazine with methyl isothiocyanate in ethanol yields 1-benzyl-4-methylthiosemicarbazide.
-
Cyclization : Heating the thiosemicarbazide with formic acid induces cyclization to form 5-benzyl-4H-1,2,4-triazole-3-thiol.
Optimization Insight : Use of formic acid as both solvent and catalyst enhances cyclization efficiency, achieving yields of 65–70% .
Functionalization of the Triazole with Dihydrobenzo[dioxin]
The dihydrobenzo[dioxin] subunit is introduced at the 4-position of the triazole via nucleophilic aromatic substitution (SNAr). Activation of the carboxylic acid group on the dihydrobenzo[dioxin] fragment as an acid chloride (using SOCl₂) facilitates coupling with the triazole amine :
Critical Parameters :
-
Reaction conducted in anhydrous THF with pyridine to scavenge HCl.
-
Yields range from 60–65% after purification by silica chromatography .
Formation of the Thioether Linkage
The thioether bond is established through alkylation of the triazole-3-thiol with bromoacetamide. Optimization from analogous syntheses suggests :
-
Generation of thiolate : Deprotonation of 5-benzyl-4-(dihydrobenzo[dioxin]-6-yl)-4H-1,2,4-triazole-3-thiol with NaH in DMF.
-
Alkylation : Addition of N-phenyl-2-bromoacetamide to the thiolate solution, stirred at 0°C to room temperature for 12 hours.
Yield Enhancement :
-
Slow addition of bromoacetamide minimizes disulfide formation.
-
Isolation via ethyl acetate extraction and column chromatography affords 55–60% yield .
Synthesis of N-Phenylacetamide
The N-phenylacetamide moiety is prepared via mixed-anhydride methodology :
-
Activation of acetic acid : Treatment of chloroacetic acid with isobutyl chloroformate and N-methylmorpholine in THF forms the mixed anhydride.
-
Coupling with aniline : Addition of aniline to the anhydride solution yields N-phenyl-2-chloroacetamide.
-
Bromination : Reaction with PBr₃ converts the chloro group to bromo, yielding N-phenyl-2-bromoacetamide.
Reaction Table :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Anhydride formation | Isobutyl chloroformate, NMM, THF | 0°C | 85% |
| Coupling | Aniline, THF | rt | 78% |
| Bromination | PBr₃, DCM | 0°C | 90% |
Integrated Synthetic Pathway and Optimization
Combining the above steps, the overall pathway proceeds as:
Process Challenges :
-
Regioselectivity : Ensuring substitution at the 4-position of the triazole requires careful control of stoichiometry and reaction time .
-
Purification : Silica chromatography remains indispensable for intermediate isolation, though patent literature suggests alternatives like crystallization for scaled processes .
Scalability Considerations :
-
Replacement of column chromatography with recrystallization for intermediates (e.g., using ethanol/water mixtures) improves viability for industrial production .
While spectral data for the target compound are not publicly available, analogous compounds provide reference benchmarks:
-
¹H NMR :
-
MS (ESI+) : Molecular ion peak at m/z 458.53 [M+H]⁺ aligns with the molecular formula C₂₅H₂₂N₄O₃S .
Alternative Methodologies and Innovations
Emerging approaches from recent literature include:
Chemical Reactions Analysis
Types of Reactions
2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and phenyl positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Recent studies have highlighted the anticancer potential of compounds containing triazole and dioxin structures. For instance, derivatives similar to 2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide have been evaluated against various cancer cell lines. These studies often report significant cytotoxic effects compared to established anticancer drugs .
The compound's mechanism of action may involve inhibition of key enzymes or pathways critical for cancer cell proliferation.Study Cell Line GI50 Value (µM) Comparison Drug A MCF-7 9.51 Adriamycin B HL-60 3.52 Chlorambucil C UACC-62 4.65 Bendamustine - Antimicrobial Properties
-
Neurological Applications
- There is emerging evidence that derivatives of the dioxin moiety can act as alpha2C antagonists, potentially beneficial in treating peripheral and central nervous system disorders. This suggests that 2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide may also have neuroprotective effects or modulate neurotransmitter systems .
Case Studies
-
Synthesis and Evaluation
- A study synthesized various derivatives of the compound and evaluated their anticancer activities against multiple human cancer cell lines (e.g., breast and leukemia). The synthesized compounds exhibited varying degrees of potency, indicating that structural modifications can significantly impact biological activity .
-
Molecular Docking Studies
- Computational studies involving molecular docking have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies support the hypothesis that the compound can effectively interact with active sites on target enzymes or receptors .
Mechanism of Action
The mechanism of action of 2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dioxin moiety may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole-Based Compounds
Key Observations:
Core Heterocycle Variability : While the target compound and compounds [10–15] share a 1,2,4-triazole core, the oxadiazole derivative and sulfentrazone highlight the pharmacological versatility of nitrogen-containing heterocycles.
Thioether-linked acetamide in the target compound contrasts with ketones in compounds [10–15] , which may influence electronic effects (e.g., electron-withdrawing vs. donating) and metabolic pathways. Fluorinated substituents (e.g., in and sulfentrazone ) often improve metabolic stability and binding affinity due to fluorine’s electronegativity and small size.
Pharmacological and Physicochemical Properties
Biological Activity
The compound 2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a thioamide derivative notable for its potential pharmacological properties. Its structure incorporates a triazole ring, which has been associated with various biological activities, particularly in the field of medicinal chemistry.
Chemical Structure and Properties
This compound features several key structural components:
- Benzyl group
- Dihydrobenzo[dioxin] moiety
- 1,2,4-triazole ring
The molecular formula is with a molecular weight of 458.53 g/mol. Its unique combination of functionalities contributes to its biological activity.
The triazole ring is significant in mimicking nucleobases, which may interfere with DNA and RNA replication processes. The presence of thiol groups in the structure enhances its reactivity and potential interactions with biological targets.
Biological Activity
Research indicates that compounds similar to 2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide exhibit promising anticancer properties. Key findings include:
Anticancer Activity
The compound has shown potential as an anticancer agent through:
- Inhibition of cancer cell proliferation : Studies suggest that it disrupts DNA replication and induces apoptosis via caspase activation pathways.
Cytotoxicity Studies
A comparative analysis of similar compounds reveals their IC50 values against various cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HEPG2 | 0.81 |
| Compound B | MCF7 | 1.18 |
| Target Compound | Various | TBD |
The specific IC50 for 2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is yet to be determined but is expected to be competitive based on structural analogs.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of similar triazole derivatives. For instance:
- Synthesis and Evaluation : The synthesis of triazoles with varying substituents has been linked to enhanced anticancer activity against multiple cell lines .
- Mechanism-Based Approaches : Investigations into the mechanism of action reveal that these compounds may inhibit specific enzymes involved in cancer progression .
Molecular Docking Studies
Molecular docking studies are crucial in understanding how this compound interacts with target proteins involved in cancer pathways. These studies provide insights into binding affinities and potential modifications for improved efficacy.
Q & A
Q. What are the optimal synthetic routes for 2-((5-Benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide?
Methodological Answer: Synthesis can be optimized using three approaches:
- Conventional method : Reacting 5-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazole-3-thione with N-phenylchloroacetamide in a polar aprotic solvent (e.g., DMF) under reflux for 12–24 hours.
- Microwave-assisted synthesis : Reduces reaction time to 1–2 hours with higher yields (e.g., 85–92%) by enhancing reaction kinetics .
- Catalytic methods : Using cesium carbonate or triethylamine as a base to facilitate S-alkylation.
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Q. How can the structure of this compound be confirmed post-synthesis?
Methodological Answer: Use a multi-spectral approach:
- IR spectroscopy : Confirm the presence of thioether (C-S stretch, ~650 cm⁻¹) and amide (N-H bend, ~1550 cm⁻¹; C=O stretch, ~1650 cm⁻¹).
- 1H/13C-NMR : Identify aromatic protons (δ 6.8–7.8 ppm), benzyl methylene (δ 4.5–5.0 ppm), and dihydrodioxin protons (δ 4.2–4.4 ppm).
- Elemental analysis : Validate molecular formula (e.g., C25H21N4O3S) with <0.3% deviation .
Q. What are the recommended handling and storage protocols?
Methodological Answer:
- Storage : Store at 2–8°C in airtight amber glass vials to prevent photodegradation and moisture absorption.
- Handling : Use inert atmospheres (N2/Ar) during synthesis to avoid oxidation. Avoid aqueous solvents unless stabilized with DMSO .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Systematic substitution : Modify the benzyl (e.g., electron-withdrawing groups) or dihydrodioxin moieties (e.g., halogenation) and test biological activity.
- Bioassays : Use enzyme inhibition assays (e.g., acetylcholinesterase) or antimicrobial disk diffusion to quantify activity changes. Compare with derivatives from structurally similar triazoles .
Q. What computational strategies are suitable for predicting binding modes?
Methodological Answer:
Q. How should contradictory biological activity data be resolved?
Methodological Answer:
- Dose-response curves : Re-test activity across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
- Assay controls : Include positive (e.g., donepezil for AChE inhibition) and negative controls. Validate findings using orthogonal assays (e.g., fluorescence vs. spectrophotometric) .
Q. What analytical methods are recommended for purity assessment?
Methodological Answer:
Q. How can solubility limitations in aqueous buffers be addressed?
Methodological Answer:
Q. What green chemistry approaches can reduce synthetic waste?
Methodological Answer:
Q. How can degradation products be characterized under stress conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
